molecular formula C22H28ClN5O2 B606337 Branaplam hydrochloride CAS No. 1562338-39-9

Branaplam hydrochloride

Número de catálogo: B606337
Número CAS: 1562338-39-9
Peso molecular: 429.9 g/mol
Clave InChI: XJIMIVJABPKGIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

El hidrocloruro de branaplam experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen diferentes solventes y catalizadores para facilitar las transformaciones deseadas . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Key Findings on Mechanism

  • Dose-Dependent Reduction : Branaplam has demonstrated an IC50 consistently below 10 nM across various cell types, indicating potent activity without inducing cellular toxicity .
  • Neuroprotective Effects : Preclinical studies show that Branaplam can rescue motor phenotypes in animal models of Huntington's disease, suggesting significant therapeutic potential .

Pharmacokinetics

Branaplam exhibits favorable pharmacokinetic properties:

PropertyValue
Oral BioavailabilityHigh
Brain PenetrationGood
IC50 for Mutant HTT<10 nM
EC50 for SMN20 nM

The compound is characterized by wide distribution after oral administration, allowing effective delivery to target tissues in the central nervous system .

Clinical Trials and Case Studies

Branaplam has been evaluated in several clinical trials:

  • VIBRANT-HD Trial (NCT05111249) : This Phase II trial aimed to assess the impact of Branaplam on mutant huntingtin levels in Huntington's disease patients. Initial results indicated a significant reduction in mutant huntingtin levels; however, the trial was suspended due to reports of peripheral neuropathy symptoms in some participants .

Case Study Insights

  • Safety Concerns : Increased neurofilament light chain (NfL) levels were observed in treated patients, suggesting potential neurotoxic effects. Ongoing research aims to clarify these adverse reactions and establish safe dosing regimens .

Adverse Effects and Safety Concerns

While Branaplam shows promise as a therapeutic agent, it is associated with certain adverse effects:

  • Peripheral Neuropathy : Some patients experienced symptoms related to peripheral neuropathy during clinical trials. This raises concerns about its long-term safety profile.
  • Increased NfL Levels : Elevated NfL levels were noted among participants, indicating possible neuronal damage or axonal degeneration linked to treatment .

Comparación Con Compuestos Similares

Actividad Biológica

Branaplam hydrochloride, also known as LMI070, is a small-molecule drug primarily studied for its potential therapeutic effects in neurodegenerative disorders, particularly Huntington's disease (HD). This compound acts as an alternative splicing modulator, influencing the expression of specific genes and proteins associated with neurodegeneration. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.

Branaplam functions by modulating RNA splicing, specifically targeting the SMN2 gene and the huntingtin (HTT) gene associated with HD. The compound induces the inclusion of novel exons in the HTT transcript, leading to reduced levels of both total HTT (tHTT) and mutant HTT (mHTT) proteins in various cellular models. The efficacy of Branaplam is observed through its ability to lower mHTT levels without inducing cellular toxicity, making it a promising candidate for treating CAG repeat disorders like HD .

Key Findings on Mechanism

  • Dose-Dependent Reduction : Branaplam exhibited a half-maximal inhibitory concentration (IC50) consistently below 10 nM across multiple cell types, including fibroblasts and induced pluripotent stem cells (iPSCs) derived from HD patients .
  • Aberrant Splicing Amelioration : The compound effectively restores aberrant splicing patterns in HD patient-derived cells, indicating its potential to reverse molecular phenotypes associated with the disease .
  • Neuroprotective Effects : In preclinical trials, Branaplam has shown to rescue motor phenotypes in animal models of HD, suggesting neuroprotective properties that warrant further investigation .

Pharmacokinetics and Toxicity

Branaplam is characterized by its brain permeability and selective modulation of splicing pathways. Its pharmacokinetic profile indicates wide distribution following oral administration, allowing effective delivery to target tissues in the central nervous system (CNS) . Notably, early studies reported no significant adverse effects or toxicity at therapeutic doses.

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Oral BioavailabilityHigh
Brain PenetrationGood
IC50 for mHTT<10 nM
EC50 for SMN20 nM

Clinical Trials and Case Studies

Several clinical trials have been initiated to evaluate the safety and efficacy of Branaplam in HD patients. The most notable is the VIBRANT-HD study (NCT05111249), which aimed to assess the drug's impact on mHTT levels and overall patient outcomes.

Case Study Insights

  • VIBRANT-HD Trial : Initial results indicated a significant reduction in mHTT levels among participants treated with Branaplam. However, the trial was suspended due to reports of peripheral neuropathy symptoms in some patients .
  • Neurological Assessments : Patients undergoing treatment exhibited increased neurofilament light chain (NfL) levels, a biomarker associated with neuronal damage. This finding raises concerns regarding potential neurotoxic effects linked to Branaplam treatment .

Adverse Effects and Safety Concerns

Despite its therapeutic potential, Branaplam has been associated with peripheral neuropathy in clinical settings. Increased NfL levels were noted in individuals treated with the drug, suggesting possible axonal degeneration or other neurotoxic effects . Ongoing research aims to elucidate the mechanisms behind these adverse reactions and establish safe dosing regimens.

Propiedades

IUPAC Name

5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2.ClH/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIMIVJABPKGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562338-39-9
Record name Branaplam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRANAPLAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317C6VX21O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 2-L flask was added 5-(1H-pyrazol-4-yl)-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol (50 g, 127 mmol), 37% HCl (21 mL, 254 mmol), H2O (1 L) and EtOH (1 L). SMOPEX-234 (10 g, Pd scavenger) and activated charcoal (10 g) were also added. The mixture was heated at reflux (78° C.) for 3 hours. The resulting black mixture was allowed to cool to 60° C., and the Pd scavenging agents were filtered off at 50-60° C. The filtrate was cooled to 15° C. gradually over 1 h, and a pale yellow precipitate formed. After 2 h, the solid was collected by filtration, washed with EtOH (50 mL), and dried under vacuum at 50° C. to give 5-(1H-pyrazol-4-yl)-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride (27.2 g, 63 mmol). HRMS m/z 394.2222 [M+H]; 1H-NMR: (DMSO-d6, 400 MHz) δ 13.09 (br, 2H), 9.41 (d, J=12 Hz, 1H), 8.61 (d, J=12 Hz, 1H), 8.49 (d, J=Hz, 1H), 8.15 (br, 2H), 7.95 (d, J=8 Hz, 1H), 7.46 (d, J=8 Hz, 1H), 7.26 (d, J=8 Hz, 2H), 5.72 (m, 1H), 2.33 (dd, Ja=3.2 Hz, Jb=13.2 Hz, 2H), 1.86-1.92 (m, Ja=8 Hz, 2H), 1.23 (s, 6H), 1.10 (s, 6H); 13C-NMR: (DMSO-d6, 100 MHz) δ 162.34, 158.51, 156.41, 136.29, 128.72, 127.94, 120.40, 119.95, 116.37, 115.18, 113.45, 67.94, 56.69, 29.23, 25.10; XRPD: 13.47505, 14.29462, 14.99017, 16.55045, 17.60726, 19.69314, 21.89296, 23.89703, 25.82989, 27.13969, 28.47844, 36.94252, 43.77528.
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following GENERAL METHOD 3-1 for phenol deprotection using thiophenol, 3-(2-methoxy-4-(1H-pyrazol-4-yl)phenyl)-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine (0.58 mg, 1.41 mmol) was treated with thiophenol (0.15 mg, 1.36 mmol) and K2CO3 (0.23 mg, 1.64 mmol) in NMP (9 mL) for 15 min at 190° C. After purification (0.1% trifluoroacetic acid as modifier), desired fractions were free based by catch and release using SiliaBond Propylsulfonic Acid® (5 g, MeOH as eluent and a 2 N ammonia solution in MeOH to release the material). The solvent was evaporated under reduced pressure. The resulting beige solid was dissolved in CH3CN/H2O/MeOH (6/1/6 mL) and SiliaMetS® DMT (2.7 g, 1.4 mmol) was added and the mixture was shaken 18 h. The mixture was then filtered through a small celite plug and the filtrate was purified by catch and release using SiliaBond Propylsulfonic Acid® (5 g, MeOH as eluent and a 2 N ammonia solution in MeOH to release the material). The solvent was concentrated in vacuo and the resulting solid was suspended in CH3CN/H2O (4/1 mL). 4 N HCl in 1,4-dioxane (4 equivalents) was added and solvent was concentrated in vacuo to afford a yellow solid (59 mg, 9%). LCMS RT=0.51 min (LCMS method Q); [M+H]: 394.2225; 1H NMR (400 MHz, DMSO-d6) δ 9.10 (d, J=12.0 Hz, 1H), 8.49 (d, J=9.5 Hz, 1H), 8.36 (d, J=12.0 Hz, 1H), 8.16 (s, 1H), 7.94 (d, J=8.0 Hz, 1H), 7.47 (d, J=9.5 Hz, 1H), 7.21-7.28 (m, 2H), 5.63-5.87 (m, 1H), 2.34 (dd, J=13.0, 4.0 Hz, 2H), 1.81 (dd, J=13.0, 10.5 Hz, 2H), 1.53 (s, 6H), 1.50 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.23 mg
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Branaplam hydrochloride
Reactant of Route 2
Reactant of Route 2
Branaplam hydrochloride
Reactant of Route 3
Branaplam hydrochloride
Reactant of Route 4
Reactant of Route 4
Branaplam hydrochloride
Reactant of Route 5
Branaplam hydrochloride
Reactant of Route 6
Reactant of Route 6
Branaplam hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.